molecular formula C10H10O3 B1313660 2-(2-oxopropyl)benzoic Acid CAS No. 2852-91-7

2-(2-oxopropyl)benzoic Acid

Cat. No. B1313660
CAS RN: 2852-91-7
M. Wt: 178.18 g/mol
InChI Key: DZXVWJCTZXNVAU-UHFFFAOYSA-N
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Description

2-(2-oxopropyl)benzoic Acid, also known as 2-Oxopropyl benzoate, is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-(2-oxopropyl)benzoic Acid is 1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(2-oxopropyl)benzoic Acid is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

1. Copper Catalyzed Arylation

Copper catalyzed arylation processes have utilized 2-(2-oxopropyl)benzoic acid. This process involves the conversion of 2-bromobenzoic acid to 2-(2-oxopropyl)benzoic acid, showcasing its application in synthetic chemistry (Bruggink, Ray, & Mckillop, 2003).

2. Ring-Chain Tautomerism Studies

2-(2-oxopropyl)benzoic acid has been studied for its ring-chain tautomerism. This research provides insights into the equilibrium constants and stereochemistry involved in the tautomerism of acyl carboxylic acids (Bowden & Byrne, 1996).

3. Hypoglycemic Prodrugs

This compound has been identified as a hypoglycemic agent, acting as a prodrug that inhibits hepatic gluconeogenesis. Its role in sequestering coenzyme A and inhibiting medium-chain acyltransferase makes it significant in the study of diabetes treatments (Aicher et al., 1999).

4. LPA2-Specific Agonists

Research has identified nonlipid compounds, including derivatives of 2-(2-oxopropyl)benzoic acid, as specific agonists for the LPA2 receptor subtype. These compounds have potential applications in preventing programmed cell death in degenerative and inflammatory diseases (Kiss et al., 2012).

5. Thermodynamic Studies in Pharmaceuticals

Benzoic acid and its derivatives, including 2-(2-oxopropyl)benzoic acid, have been studied for their phase behavior in pharmaceutical research. This includes investigations into stability, solubility, and interactions with various solvents (Reschke et al., 2016).

6. Meta-C–H Functionalizations

Studies have explored the selective C–H bond functionalization of benzoic acids, including derivatives like 2-(2-oxopropyl)benzoic acid, providing valuable methods for organic synthesis (Li et al., 2016).

Safety And Hazards

The safety data sheet for 2-(2-oxopropyl)benzoic Acid indicates that it is a combustible solid . It has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye damage) . Precautionary statements include P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), and others .

properties

IUPAC Name

2-(2-oxopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXVWJCTZXNVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454211
Record name 2-(2-oxopropyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxopropyl)benzoic Acid

CAS RN

2852-91-7
Record name 2-(2-oxopropyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DS Giera, L Hennig, T Gelbrich… - … für Naturforschung B, 2011 - degruyter.com
Ozonolysis of 2-methyl-1H-indene (1) afforded the stable secondary ozonide 1,4-epoxy-4-methyl- 1H,4H-2,3-benzodioxepin (2). This compound crystallizes in two polymorphic forms, …
Number of citations: 1 www.degruyter.com
K NOZAWA, S NAKAJIMA, M YAMADA… - Chemical and …, 1980 - jstage.jst.go.jp
The racemate of 5-chloro-3, 4—dihydro—8—hydroxy~ 6—methoxy—S—methylisocoumarin (I), a fungal metabolite of Pea/iconic; macrospinosa, was synthesized from 6-chloro-3, 5—…
Number of citations: 22 www.jstage.jst.go.jp
FM Hauser, VM Baghdanov - The Journal of Organic Chemistry, 1988 - ACS Publications
21 3. FBuO" the o-toluamide 17, followed by reaction of the anion with the benzaldehyde 18, gave the 3-phenyl-3, 4-dihydrobenzopyran-l-one 19 in 13% yield. 10 This approach was …
Number of citations: 53 pubs.acs.org
P Deme, C Aluganti Narasimhulu… - Journal of medicinal …, 2019 - liebertpub.com
Plant extracts are gaining more attention as therapeutic agents against inflammation. In this study, four different widely used herbals were selected, such as holy basil leaf, sesame seed…
Number of citations: 18 www.liebertpub.com
R Beugelmans, H Ginsburg… - Journal of the Chemical …, 1982 - pubs.rsc.org
A new, short synthesis of the 3-methyl derivatives (3a–c) of the alkaloids thalactamine, doryanine, and 6,7-dimethoxy-N-methyl-1(2H)-isoquinolone, based upon our previous SRN1 …
Number of citations: 29 pubs.rsc.org

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